molecular formula C7H15NO2 B11922941 3-Methoxy-N-propyl-propionamide CAS No. 1340551-81-6

3-Methoxy-N-propyl-propionamide

Cat. No.: B11922941
CAS No.: 1340551-81-6
M. Wt: 145.20 g/mol
InChI Key: GRRXRLWKPGEZKZ-UHFFFAOYSA-N
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Description

3-Methoxy-N-propyl-propionamide ( 1340551-81-6) is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This molecule features a propionamide core substituted with an N-propyl group and a methoxy ether functionality at the 3-position, classifying it as a methoxyalkyl amide. As a building block and advanced intermediate, it is valuable for synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds . While direct application data is limited, its structural similarity to other documented methoxypropionamide derivatives suggests potential utility as a specialty solvent or reagent in polymer research and other chemical synthesis areas . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound from various global suppliers .

Properties

CAS No.

1340551-81-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-methoxy-N-propylpropanamide

InChI

InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

GRRXRLWKPGEZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCOC

Origin of Product

United States

Preparation Methods

Catalytic Amination of 3-Methoxypropanol

Reaction Pathway :
3-Methoxypropanol undergoes catalytic amination with ammonia and hydrogen in the presence of a Cu-Co/Al2_2O3_3-diatomite catalyst to yield 3-methoxypropylamine. Subsequent reaction with propionyl chloride forms the target amide .

Key Conditions :

  • Catalyst : Cu (0.1–50%), Co (0.5–60%), Ru (0.001–0.1%), Mg (0.001–5.7%), Cr (0.01–15%) supported on Al2_2O3_3-diatomite.

  • Temperature : 50–360°C; Pressure : 0.1–5.0 MPa.

  • Space Velocity : 0.1–3.0 h1^{-1}; Ammonia-to-alcohol molar ratio: 1.0–15.0:1 .

Performance Metrics :

ParameterValue
Conversion Rate>99.6%
Yield>96.5%
Catalyst Reuse>30 cycles

Advantages : High selectivity, closed-loop recycling of unreacted materials, and industrial scalability .

Transamidation of Methyl 3-Methoxypropionate

Reaction Pathway :
Methyl 3-methoxypropionate reacts with propylamine in the presence of a base (e.g., NaOMe) and polyol solvent (e.g., glycerin) to form the amide .

Optimized Protocol :

  • Reactants : Methyl ester (1 eq), propylamine (1.2 eq).

  • Catalyst : Sodium methoxide (0.1 eq); Solvent : Glycerin (20% v/v).

  • Conditions : 60–150°C, 6–24 hours .

Performance Metrics :

ParameterValue
Selectivity85–95%
Purity>99%
Byproducts<1% dimethoxypropane

Advantages : Eliminates need for acyl chloride intermediates; solvent reuse reduces waste .

Nitrile Hydrolysis Followed by Amidation

Reaction Pathway :

  • Alkoxylation : Acrylonitrile reacts with methanol to form 3-methoxypropionitrile.

  • Hydrolysis : Acid-catalyzed (H2_2SO4_4) conversion to 3-methoxypropionic acid.

  • Amidation : Propylamine coupling via EDC/HOBt activation .

Key Steps :

  • Nitrile Synthesis : 80–120°C, 4–8 hours; yield >90%.

  • Acid Hydrolysis : 100°C, 6 hours; yield 85–92%.

  • Amidation : RT, 12 hours; yield 88–94% .

Performance Metrics :

StepYield
Nitrile Formation90–95%
Hydrolysis85–92%
Amidation88–94%

Advantages : Cost-effective starting materials (acrylonitrile); scalable for bulk production .

Direct Amidation of 3-Methoxypropionic Acid

Reaction Pathway :
3-Methoxypropionic acid is activated to its acyl chloride (SOCl2_2) and reacted with propylamine in dichloromethane .

Protocol :

  • Activation : SOCl2_2 (1.2 eq), 70°C, 2 hours.

  • Amine Coupling : Propylamine (1.5 eq), 0°C to RT, 6 hours.

Performance Metrics :

ParameterValue
Yield75–85%
Purity>98%

Limitations : Corrosive reagents; requires strict moisture control .

Comparative Analysis of Methods

MethodYieldCostScalabilityByproducts
Catalytic Amination96.5%HighIndustrial<0.3% acrylonitrile
Transamidation95%ModeratePilot-scale<1% ester
Nitrile Hydrolysis94%LowLarge-scaleTrace nitrile
Direct Amidation85%LowLab-scaleHCl gas

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-propyl-propionamide.

    Reduction: Formation of 3-methoxy-N-propyl-propylamine.

    Substitution: Formation of various substituted propionamides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methoxy-N-propyl-propionamide has been studied for its pharmacological properties, particularly as a therapeutic agent.

  • Cholesteryl Ester Transfer Protein Inhibition : Research indicates that derivatives of propionamide can act as inhibitors of Cholesteryl Ester Transfer Protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. The inhibition of CETP can lead to improved lipid profiles, thereby reducing the risk of cardiovascular diseases (CVD) .
  • Anticancer Activity : A study demonstrated that similar compounds exhibit antiproliferative activity against cancer cell lines, such as HeLa cells, showing promising results when compared to established chemotherapeutic agents like doxorubicin . This suggests that this compound and its derivatives could be explored further for their anticancer potential.
  • Antiepileptic Properties : The structure-activity relationship (SAR) studies on N-benzyl derivatives of propionamides have revealed significant anticonvulsant activities in rodent models. These findings indicate that modifications to the propionamide structure can enhance efficacy against seizures .

Chemical Synthesis and Industrial Applications

The compound also finds utility in various industrial processes:

  • Solvent Replacement : this compound is being investigated as a potential replacement for hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). Its ability to dissolve a variety of substances makes it suitable for applications in polymerization processes .
  • Polymer Chemistry : The compound serves as a solvent for the polymerization of various polymers, including polyamides and polyurethanes. This application is crucial for industries focused on developing advanced materials with specific properties .
  • Inks and Coatings : Due to its solvent properties, it is also utilized in the formulation of inks for inkjet printers and coatings, enhancing the performance characteristics of these materials .

Table 1: Summary of Pharmacological Activities

Application AreaCompound DerivativeEffectivenessReference
CETP Inhibition3-(N,N-disubstituted amino) derivativeSignificant reduction in LDL-C levels
Anticancer ActivityMethyl-3-(4-chlorophenyl)-3-hydroxy derivativeIC50 = 0.69 μM vs doxorubicin IC50 = 2.29 μM
Antiepileptic ActivityN-benzyl derivativesEnhanced seizure protection

Case Study: CETP Inhibitor Development

A notable case study involved the synthesis and evaluation of a series of 3-(N,N-disubstituted amino) propionamide derivatives aimed at inhibiting CETP activity. The study demonstrated that these compounds effectively lowered LDL cholesterol levels in vitro, suggesting their potential as therapeutic agents for managing dyslipidemia and reducing cardiovascular risks. Further development could lead to new medications targeting lipid metabolism disorders.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methoxy-N,N-dimethyl-1-propanamine

  • Structure: Tertiary amine with a methoxypropyl chain and dimethyl groups on the nitrogen (C₆H₁₅NO).
  • Key Differences :
    • Functional Group : Amine (basic) vs. amide (neutral, hydrogen-bonding).
    • Reactivity : Amines undergo alkylation/acylation; amides are less reactive.
    • Physical Properties : Lower boiling point (117–119°C) compared to amides due to weaker intermolecular forces .

3-Methoxypropylamine

  • Structure: Primary amine with a methoxypropyl chain (C₄H₁₁NO).
  • Key Differences :
    • Basicity : Stronger nucleophile than amides, reactive in alkylation or condensation reactions.
    • Applications : Intermediate in dye synthesis (e.g., Disperse Blue 60) .

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

  • Structure : Amide with aromatic substituents and bulky diisopropyl groups.
  • Key Differences: Steric Effects: Diisopropyl groups hinder molecular interactions, reducing solubility in polar solvents.

3-Dimethylaminopropyl Methacrylamide

  • Structure: Methacrylamide with a dimethylaminopropyl substituent (C₉H₁₈N₂O).
  • Key Differences :
    • Polymerization : Methacrylamide’s double bond enables use in polymer chemistry.
    • Ionizability : Tertiary amine protonates under acidic conditions, altering solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Group Key Substituents Boiling Point (°C) Applications
3-Methoxy-N-propyl-propionamide* C₇H₁₅NO₂ Amide Methoxy, N-propyl ~200–220 (inferred) Pharmaceutical intermediates
3-Methoxy-N,N-dimethyl-1-propanamine C₆H₁₅NO Tertiary amine Methoxy, N,N-dimethyl 117–119 Surfactants, catalysts
3-Methoxypropylamine C₄H₁₅NO Primary amine Methoxypropyl 117–119 Dye synthesis
N,N-Diisopropyl aromatic amide C₂₄H₃₂N₂O₂ Amide Aromatic, diisopropyl >250 Drug development
3-Dimethylaminopropyl methacrylamide C₉H₁₈N₂O Methacrylamide Dimethylaminopropyl 200–220 Polymer chemistry

*Inferred properties based on structural analogs.

Research Findings

Solubility and Reactivity

  • Amides (e.g., this compound) exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to amines due to hydrogen bonding .

Thermal Stability

  • Amides generally decompose above 200°C, whereas amines (e.g., 3-Methoxypropylamine) volatilize at lower temperatures (~120°C) .

Biological Activity

3-Methoxy-N-propyl-propionamide (CAS No. 1340551-81-6) is an organic compound classified as an amide, characterized by the presence of a methoxy group (-OCH₃) and a propyl group (-C₃H₇). This compound has garnered interest in scientific research due to its unique structural features, which influence its biological activity and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 3-methoxypropionic acid with propylamine. The general reaction can be represented as follows:

3 Methoxypropionic acid+Propylamine3 Methoxy N propyl propionamide+Water\text{3 Methoxypropionic acid}+\text{Propylamine}\rightarrow \text{3 Methoxy N propyl propionamide}+\text{Water}

This reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond, followed by purification techniques such as distillation or crystallization to isolate the product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and amide groups enhance its binding affinity, influencing biochemical pathways involved in cellular signaling and metabolic processes.

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly in the context of anticonvulsant properties. For instance, derivatives of similar amide structures have been evaluated in animal models for their efficacy in seizure protection .

Table 1: Comparison of Biological Activities

CompoundActivity TypeModel UsedEfficacy
(R)-LacosamideAnticonvulsantMaximal Electroshock (MES)High
This compoundPotential anticonvulsantIn vivo rodent modelsUnder investigation
N-benzyl derivativesAnticonvulsantMES and Metrazol modelsComparable to Lacosamide

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzyl ring can enhance anticonvulsant activity, suggesting a similar potential for this compound .

Case Studies

A notable case study involved the evaluation of various substituted propionamides, including those with methoxy groups. These studies revealed that non-bulky substitutions at specific positions resulted in compounds with superior activity profiles compared to their bulkier counterparts. The findings emphasize the importance of structural modifications in enhancing biological efficacy .

Applications in Medicine

Due to its potential biological activity, this compound is being explored for therapeutic applications, particularly as a precursor in drug development. Its unique chemical properties may allow it to serve as a scaffold for creating more complex biologically active molecules .

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